Sodium sulfate anhydrous, for cell culture

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium sulfate anhydrous, for cell culture, is a chemical compound with the formula Na₂SO₄. It is the anhydrous form of sodium sulfate, meaning it does not contain water molecules. This compound is commonly used as a drying agent in organic synthesis and can be utilized in cell culture applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sulfate anhydrous can be synthesized through several methods. One common method involves the reaction of sodium chloride (industrial salt) with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{2 NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{SO}_4 + \text{2 HCl} ] This reaction is typically conducted at high temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, sodium sulfate anhydrous is often produced as a byproduct of various chemical processes, such as the production of hydrochloric acid or the manufacture of sodium dichromate. The compound can also be obtained from natural sources, such as the mineral thenardite .

Chemical Reactions Analysis

Types of Reactions: Sodium sulfate anhydrous undergoes several types of chemical reactions, including:

Oxidation and Reduction: Sodium sulfate can participate in redox reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: Sodium sulfate can react with other compounds to form new products. For example, it can react with barium chloride to form barium sulfate and sodium chloride: [ \text{Na}_2\text{SO}_4 + \text{BaCl}_2 \rightarrow \text{BaSO}_4 + 2 \text{NaCl} ]

Common Reagents and Conditions: Common reagents used in reactions with sodium sulfate anhydrous include barium chloride, sulfuric acid, and various organic solvents. These reactions are typically conducted under standard laboratory conditions .

Major Products Formed: The major products formed from reactions involving sodium sulfate anhydrous depend on the specific reagents and conditions used. For example, the reaction with barium chloride produces barium sulfate, a white precipitate, and sodium chloride .

Scientific Research Applications

Sodium sulfate anhydrous has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium sulfate anhydrous exerts its effects primarily through its ability to dissociate in water to provide sodium ions and sulfate ions. Sodium ions are the principal cations of the extracellular fluid and play a crucial role in maintaining fluid and electrolyte balance. Sulfate ions contribute to the osmotic balance and can participate in various biochemical pathways .

Comparison with Similar Compounds

Magnesium sulfate (MgSO₄): Like sodium sulfate, magnesium sulfate is used as a drying agent and in medical applications as an electrolyte replenisher.

Calcium sulfate (CaSO₄): This compound is used in the construction industry as plaster of Paris and also as a drying agent.

Potassium sulfate (K₂SO₄): Used primarily as a fertilizer, potassium sulfate also has applications in the chemical industry.

Uniqueness of Sodium Sulfate Anhydrous: Sodium sulfate anhydrous is unique in its widespread use across various industries and its ability to maintain osmotic balance in cell culture applications. Its relatively low cost and high availability make it a preferred choice for many applications .

Properties

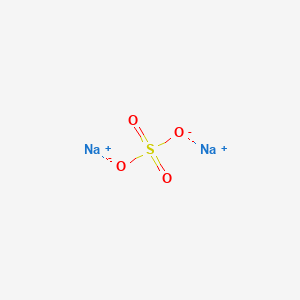

IUPAC Name |

disodium;sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

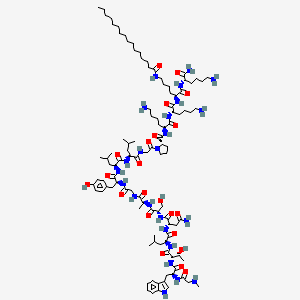

![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)

![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)